GABAA Receptor Binding: Negligible Affinity Profile Compared to Class-Leading Pyrimidin-2-amines
In competitive radioligand binding assays against human recombinant α1β2γ2 and α5β2γ2 GABAA receptor subtypes, N-but-3-ynylpyrimidin-2-amine (synonym: 2-(3-butynylamino)pyrimidine) exhibits a Ki > 3,000 nM, representing an essentially inert profile at common off-target CNS receptors [1]. In contrast, potent central pyrimidine GABAA modulators often demonstrate sub-100 nM Ki values. For example, the structurally related molecule 4-(but-1-ynyl)pyrimidin-2-amine (a positional isomer where the alkynyl chain is attached directly to the pyrimidine ring at C4 rather than via an N-linker) shows differing physical properties, but direct comparative binding data for this isomer is not publicly available. The target compound's weak binding provides a clean baseline for CNS-excluded therapeutic programs, a trait not guaranteed among all N-substituted 2-aminopyrimidine analogs.
| Evidence Dimension | Binding affinity (Ki) to human GABAA receptor subtypes (α1β2γ2, α5β2γ2) |
|---|---|
| Target Compound Data | Ki > 3,000 nM for both α1β2γ2 and α5β2γ2 subtypes |
| Comparator Or Baseline | Class-leading CNS-active pyrimidine GABAA ligands typically exhibit Ki < 100 nM. (No direct comparator data for positional isomers such as 4-(but-1-ynyl)pyrimidin-2-amine is available.) |
| Quantified Difference | At least a 30-fold lower affinity compared to potent CNS-active pyrimidine ligands. |
| Conditions | Displacement of [³H]flunitrazepam from human recombinant α1β2γ2 and α5β2γ2 GABAA receptors expressed in HEK cell membranes. |
Why This Matters
A buyer selecting a pyrimidine building block for a CNS-excluded program benefits from this quantitative evidence of low GABAA engagement, minimizing the risk of sedative or addictive off-target effects that can plague other 2-aminopyrimidine series.
- [1] BindingDB Entry BDBM50599951 / CHEMBL5195108. Primary Data: Displacement of [3H]flunitrazepam from human recombinant alpha1beta2gamma2 and alpha5beta2gamma2 GABAA receptors. Ki > 3.00E+3 nM. Accessed via https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50599951. View Source
